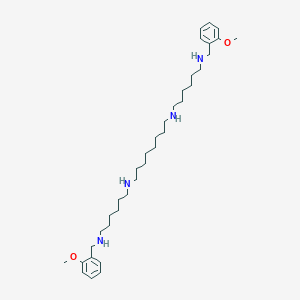![molecular formula C18H22N2O3S B034839 (3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione CAS No. 105637-71-6](/img/structure/B34839.png)
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silvathione is a dioxopiperazinethione compound isolated from the fungus Aspergillus silvaticus. It belongs to the class of epidithiodioxopiperazines, which are known for their unique structural features and biological activities
Applications De Recherche Scientifique
Silvathione has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of dioxopiperazines and thiones.
Biology: Silvathione’s biological activity makes it a candidate for studying fungal metabolites and their effects on various organisms.
Industry: Possible use in the development of new materials or as a biochemical tool in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silvathione can be synthesized through the isolation from Aspergillus silvaticus. The process involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structure of silvathione is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of silvathione is not well-documented, but it would likely involve large-scale fermentation of Aspergillus silvaticus followed by extraction and purification processes. Optimization of growth conditions and extraction techniques would be crucial for maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
Silvathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the dioxopiperazine ring and thione moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize silvathione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce silvathione.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Mécanisme D'action
The mechanism of action of silvathione involves its interaction with biological molecules through its reactive functional groups. It can form covalent bonds with nucleophiles such as proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but its reactivity suggests potential interactions with cellular thiols and enzymes .
Comparaison Avec Des Composés Similaires
Silvathione is compared with other epidithiodioxopiperazines such as dithiosilvatin. While both compounds share a similar core structure, silvathione’s unique thione moiety distinguishes it from other related compounds. This difference in structure can lead to variations in biological activity and reactivity .
List of Similar Compounds
- Dithiosilvatin
- Epipolythiodioxopiperazines
- Thiosilvatins
Propriétés
Numéro CAS |
105637-71-6 |
|---|---|
Formule moléculaire |
C18H22N2O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)9-10-23-14-7-5-13(6-8-14)11-15-16(21)20(4)18(24)17(22)19(15)3/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
Clé InChI |
SQAHNUAABSGLKN-HNNXBMFYSA-N |
SMILES isomérique |
CC(=CCOC1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)C(=O)N2C)C)C |
SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


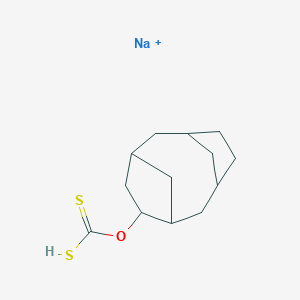




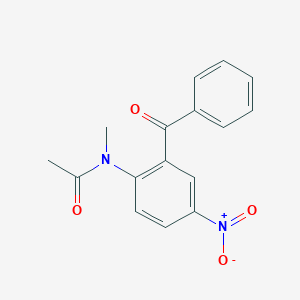
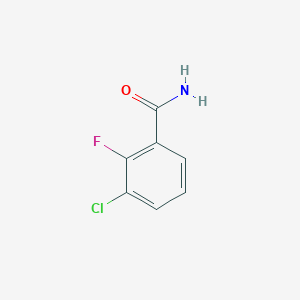

![Substanz NR. 1650 [German]](/img/structure/B34768.png)

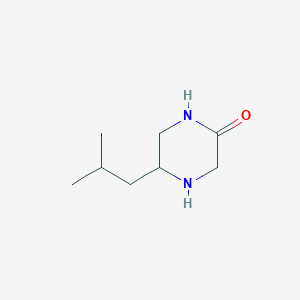
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
